molecular formula C15H10ClN B1269604 ACRYLONITRILE, 2-(p-CHLOROPHENYL)-3-PHENYL- CAS No. 3695-93-0

ACRYLONITRILE, 2-(p-CHLOROPHENYL)-3-PHENYL-

Cat. No.: B1269604
CAS No.: 3695-93-0
M. Wt: 239.70 g/mol
InChI Key: JJGLLZWUWIKTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACRYLONITRILE, 2-(p-CHLOROPHENYL)-3-PHENYL- is a useful research compound. Its molecular formula is C15H10ClN and its molecular weight is 239.70 g/mol. The purity is usually 95%.
The exact mass of the compound ACRYLONITRILE, 2-(p-CHLOROPHENYL)-3-PHENYL- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89132. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ACRYLONITRILE, 2-(p-CHLOROPHENYL)-3-PHENYL- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ACRYLONITRILE, 2-(p-CHLOROPHENYL)-3-PHENYL- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Organic Solar Cells

A novel soluble asymmetric acrylonitrile derivative, 2-(4-Chlorophenyl)-3-{[5-(2-cyano-2-phenylethenyl)]furan-2-yl}acrylonitrile, was synthesized and evaluated as an electron acceptor in bulk heterojunction organic solar cells. The study focused on its optical, electronic properties, and photovoltaic performance (Kazici et al., 2016).

2. Copolymerization Systems

Research on reactivity ratios for various acrylonitrile–phenyl acrylate systems has been conducted. This includes acrylonitrile–p-chlorophenyl acrylate, among others, for radical copolymerization in dimethylformamide (Miller & Szafko, 1977).

3. Dipolar Cycloaddition and Pyrazoles Synthesis

A study explored the dipolar cycloaddition between acrylonitrile and N-(4-substituted)phenyl-C-(4-chlorophenyl)nitrilimines. This resulted in new pyrazoles, with a focus on the regiochemistry and reactivity of these reactions (Moeinpour et al., 2011).

4. Photophysical Properties in Organic Materials

Research into positional isomeric acrylonitrile derivatives with core pyridine and phenyl moieties was conducted. This included studying their solution and solid-state photophysical properties, comparing them in various states (Castillo et al., 2021).

5. Drug Loading and Release Applications

A study on poly(acrylamide-co-acrylonitrile)/polystyrene triblock copolymer demonstrated its thermosensitive self-assembly behavior and potential application in drug loading and release (Li et al., 2021).

6. Synthesis and Characterization of Substituted Acrylonitriles

Research was conducted on the synthesis of a series of 3-(4-substituted phenyl)-2-arylacrylonitriles. This included studying their structures, molar absorption coefficients, absorbance, and fluorescence emission spectra (Percino et al., 2011).

7. In Vitro Activity Against Parasites

A series of 2-phenyl-3-(1H-pyrrol-2-yl)acrylonitrile derivatives were synthesized and evaluated for in vitro activity against the endoparasite Haemonchus contortus and the ectoparasite Ctenocephalides felis (Ali et al., 2007).

8. Anticancer Agents

Novel 2,3‐diphenyl acrylonitrile derivatives bearing halogens were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Some showed significant selective inhibitory activities against cancer cells (Li et al., 2018).

9. Nonlinear Optical Limiting

Thiophene dyes substituted with acrylonitrile were designed and synthesized for enhanced nonlinear optical limiting, with potential applications in protecting human eyes and optical sensors (Anandan et al., 2018).

10. Molecular Packing and Intermolecular Interactions Studies

Investigations into the crystallographic asymmetric unit of (Z)-3-(3-Chlorophenyl)-2-phenyl acrylic acid provided insights into molecular structures, conformation, and hydrogen-bond motifs (Rajnikant et al., 2012).

11. Acrylonitrile Derivatives and Fat Mass Association

A study on the binding between acrylonitrile derivatives and the fat mass and obesity-associated protein indicated the significant role of chlorine atoms in this interaction, providing insights for the study of FTO inhibitors (Bai et al., 2020).

12. Insecticidal Agents

Research into N-(4-chlorophenyl)-2-phenoxyacetamide derivatives revealed their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).

13. Cytotoxicity of Heteroarylacrylonitriles

The synthesis, characterization, and in vitro cytotoxic activities of new heteroarylacrylonitriles were studied, providing insights into structure-activity relationships and mechanisms of cell death (Sa̧czewski et al., 2004).

14. Amines Induced Color Change in Acrylonitriles

(E)-2,3-Bis(2,3,4,5,6-Pentafluorophenyl)-3-[2,3,5,6-tetrafluoro-4-(cyanomethyl)phenyl]acrylonitrile demonstrated a color change upon the addition of aliphatic amines, studied through optical absorption, conductivity, and product analyses (Nakayama et al., 1991).

15. Optical Properties of Acrylonitrile Polymorphs

The study of two polymorphs of Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile revealed their unique optical properties, influenced by molecular packing and intermolecular interactions (Percino et al., 2014).

16. Breast Cancer Lead Compound Discovery

A family of 2-phenylacrylonitriles demonstrated potential as lead compounds in breast cancer treatment, particularly estrogen-dependent breast cancer (Tarleton et al., 2011).

Properties

IUPAC Name

2-(4-chlorophenyl)-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGLLZWUWIKTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243087
Record name 4-Chloro-α-(phenylmethylene)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3695-93-0
Record name 4-Chloro-α-(phenylmethylene)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3695-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-(phenylmethylene)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.